molecular formula C13H14N2O B2779944 1-(3-pyrrolidinyloxy)Isoquinoline CAS No. 752949-83-0

1-(3-pyrrolidinyloxy)Isoquinoline

Cat. No. B2779944
CAS RN: 752949-83-0
M. Wt: 214.268
InChI Key: ODUMBYSMQNLGBS-UHFFFAOYSA-N
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Description

  • Structure : It belongs to the class of organic compounds known as isoquinolines and derivatives. These compounds consist of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine .

Synthesis Analysis

Pyrrolo[2,1-a]isoquinolines, including derivatives like 1-(3-pyrrolidinyloxy)Isoquinoline, occur frequently in bioactive natural products and pharmaceutically important molecules. Various methodologies for constructing pyrrolo[2,1-a]isoquinolines have been reported, making their synthesis an easy and useful approach for producing artificial molecules with potential applications .


Molecular Structure Analysis

The molecular structure of this compound consists of a fused benzene and pyridine ring system. The compound’s chemical properties and reactivity are influenced by this arrangement .


Physical And Chemical Properties Analysis

Scientific Research Applications

Novel Synthesis Approaches

Researchers have developed innovative synthesis methods for pyrrolo[2,1-a]isoquinolines, a class closely related to 1-(3-pyrrolidinyloxy)Isoquinoline. For instance, a molecular iodine-catalyzed 1,3-dipolar cycloaddition/oxidation/aromatization cascade process has been reported, leveraging hydrogen peroxide as the terminal oxidant. This method facilitates the construction of pyrrolo[2,1-a]isoquinolines from simple dipolarophiles and tetrahydroisoquinolines without the need for a metal catalyst, achieving moderate to excellent yields (Huang et al., 2014).

Advanced Drug Design

3-(2-Pyridinyl)isoquinoline derivatives, which share a structural framework with this compound, have been explored as potential antagonists for the human adenosine A3 receptor. Through substitution at the 1-position, these compounds show promise in modulating receptor activity, highlighting the versatility of the isoquinoline scaffold in medicinal chemistry applications (van Muijlwijk-Koezen et al., 1998).

Green Chemistry Innovations

A KI/TBHP-catalyzed 1,3-dipolar cycloaddition/oxidation/aromatization cascade reaction has been introduced as a general, efficient, and environmentally friendly method to access biologically important pyrrolo[2,1-a]isoquinolines. This green chemistry approach utilizes nontoxic potassium iodide as a catalyst, with IOH generated in situ from the oxidation of KI and TBHP, offering a sustainable alternative for synthesizing complex heterocycles (Huang et al., 2014).

Photoredox Catalysis

The use of Rose Bengal in a visible light photoredox catalyzed oxidation/[3 + 2] cycloaddition/oxidative aromatization cascade has been demonstrated to synthesize pyrroloisoquinolines under mild, metal-free conditions. This method highlights the potential of photoredox catalysis in facilitating the construction of complex molecules efficiently and sustainably (Vila et al., 2014).

Drug Discovery and Medicinal Chemistry

The pyrrolo[2,1-a]isoquinoline scaffold has been identified as a promising structure in drug discovery, especially for its antiretroviral and antitumor activities. Synthetic approaches to access libraries of these compounds have been explored, along with their bioactivity, mechanism of action, and structure-activity relationships, underscoring the potential of this scaffold in the development of new antitumor drugs (Matveeva et al., 2019).

Safety and Hazards

The compound is considered hazardous, causing skin and eye irritation. It may also cause respiratory irritation. Proper handling precautions are necessary .

Future Directions

Research on pyrrolo[2,1-a]isoquinolines continues to advance. Recent progress in their synthesis methods and potential applications has been reported . Further investigations into their biological activities, pharmacological properties, and potential therapeutic uses are essential.

properties

IUPAC Name

1-pyrrolidin-3-yloxyisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-2-4-12-10(3-1)5-8-15-13(12)16-11-6-7-14-9-11/h1-5,8,11,14H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUMBYSMQNLGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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